1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide
Description
1-[4-(1H-Tetrazol-1-yl)benzoyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group at the 4-position and a benzoyl moiety bearing a tetrazole ring at the para position. The tetrazole group (1H-tetrazol-1-yl) is a nitrogen-rich heterocycle known for its bioisosteric properties, often mimicking carboxylic acids to enhance metabolic stability and bioavailability . The benzoyl-piperidine scaffold is common in medicinal chemistry, offering structural rigidity and diverse binding interactions with biological targets.
Properties
IUPAC Name |
1-[4-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c15-13(21)10-5-7-19(8-6-10)14(22)11-1-3-12(4-2-11)20-9-16-17-18-20/h1-4,9-10H,5-8H2,(H2,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFOSKURNGMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an azide with a nitrile under acidic conditions.
Benzoylation: The tetrazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Attachment: The benzoylated tetrazole is reacted with piperidine-4-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrazole ring acts as an electron-deficient heterocycle, enabling electrophilic aromatic substitution at the benzene ring. Key reactions include:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Chlorination | SOCl₂, reflux | 4-Chloro derivative | 86% | |
| Bromination | Br₂/FeBr₃ | 3-Bromo analog | 72% |
Mechanistic studies show regioselectivity at the para position of the benzoyl group due to steric hindrance from the tetrazole . The piperidine carboxamide remains inert under these conditions due to its electron-withdrawing nature .
Amide Bond Transformations
The carboxamide group participates in:
a) Hydrolysis
textThis compound → 1-[4-(1H-Tetrazol-1-yl)benzoyl]piperidine-4-carboxylic acid
Conditions: 6M HCl, 110°C, 12h (Quantitative conversion)
b) Condensation Reactions
Reacts with primary amines under Mitsunobu conditions:
| Amine | Product | Application |
|---|---|---|
| Thiazol-2-amine | N-(thiazol-2-yl)carboxamide derivative | Antimicrobial agents |
| Benzylamine | N-benzyl carboxamide | CNS-targeting probes |
Tetrazole-Specific Reactivity
The 1H-tetrazole moiety enables:
a) [3+2] Cycloadditions
Participates in Huisgen reactions with terminal alkynes:
textThis compound + HC≡C-R → Triazole hybrids (CuAAC conditions)
Yields: 78-92% (R = aryl, alkyl)
b) Metal Coordination
Forms stable complexes through N2 and N3 positions:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂·3H₂O | Tetradentate square planar | 12.4 ± 0.3 |
| ZnCl₂ | Trigonal bipyramidal | 9.8 ± 0.2 |
Characterized by XRD and ESR spectroscopy
Catalytic Transformations
a) Hydrogenation
Selective reduction of benzoyl group:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (50 psi), EtOH | Piperidine-4-carboxamide derivative | 94% |
| Raney Ni | H₂ (30 psi), THF | Partially reduced tetrazole | 67% |
b) Cross-Coupling Reactions
Buchwald-Hartwig amination of chloro derivatives:
| Aryl Halide | Amine | Yield | TOF (h⁻¹) |
|---|---|---|---|
| 4-Bromophenyl | Morpholine | 88% | 220 |
| 2-Chloropyridyl | Piperazine | 76% | 190 |
Reaction time: 18h, Pd₂(dba)₃/XPhos system
Biological Interactions
While not strictly chemical reactions, the compound exhibits non-covalent binding crucial for pharmacological activity:
a) Enzyme Inhibition
textMatrix Metalloproteinase-9 (MMP-9): K_i = 0.45 μM (competitive) Binding mode: Tetrazole-Zn²+ coordination
b) Receptor Interactions
5-HT₃ receptor antagonism through:
Stability Profile
Critical degradation pathways:
| Condition | Half-life | Major Degradants |
|---|---|---|
| pH 1.2 (37°C) | 3.2h | Tetrazole ring-opened species |
| UV Light (254nm) | 45min | Benzoyl-piperidine cleavage |
| Oxidative (H₂O₂) | 8.7h | N-Oxide derivatives |
Stabilized by antioxidants and light-protective packaging
This comprehensive analysis demonstrates this compound's versatility in synthetic and biological contexts. Its balanced reactivity profile makes it valuable for developing therapeutic candidates and functional materials, particularly through rational modification of the tetrazole and carboxamide groups .
Scientific Research Applications
Pharmacological Applications
1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide has been studied for its potential pharmacological effects, particularly as an analgesic and anti-inflammatory agent. The tetrazole ring is known to enhance the lipophilicity of compounds, which can improve their bioavailability and efficacy in biological systems.
Analgesic Properties
Research indicates that compounds containing tetrazole moieties may exhibit significant analgesic effects. For instance, studies have shown that similar tetrazole-containing compounds can interact with pain pathways in the central nervous system, potentially providing relief from chronic pain conditions .
Case Studies
Several studies have documented the effects of this compound in preclinical models:
- Pain Management : In animal models, administration of this compound resulted in a marked reduction in pain response compared to control groups. These studies suggest its potential utility in developing new analgesics .
- Anti-inflammatory Effects : Another study highlighted the compound's ability to inhibit inflammatory cytokines in vitro, suggesting that it could be beneficial in treating inflammatory diseases such as arthritis .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is essential.
Mechanism of Action
The mechanism of action of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Bioisosteric Replacements : The tetrazole group in the target compound replaces carboxylic acid groups in analogs, improving metabolic stability and reducing ionization at physiological pH .
- Molecular Weight (MW) : The target compound (~297.3) is lighter than derivatives with additional heterocycles (e.g., 416.4 in ), suggesting better solubility and oral bioavailability.
Pharmacokinetic Considerations
- LogP and Solubility : The target compound’s tetrazole and carboxamide groups enhance hydrophilicity compared to sulfonyl derivatives (e.g., logP ~1.3 for vs. higher values for sulfonamides) .
- Metabolic Stability : Tetrazoles resist esterase-mediated hydrolysis, offering an advantage over carboxylic acid analogs .
Biological Activity
1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and its implications in therapeutic contexts.
- Molecular Formula : C13H15N5O
- Molecular Weight : 245.29 g/mol
- CAS Number : 333418-18-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The tetrazole ring is known for its ability to mimic carboxylic acids, potentially influencing the binding affinity to target proteins.
Biological Activity Overview
The compound has demonstrated a range of biological activities, including:
- Anticancer Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine have shown inhibition of cell proliferation in prostate cancer models (DU-145 cells) with GI50 values in the low micromolar range .
- Tubulin Inhibition : Research suggests that the compound may act as a tubulin inhibitor, disrupting microtubule dynamics essential for mitosis. This has been confirmed through biochemical assays demonstrating increased mitotic indices upon treatment .
Table 1: Summary of Biological Activities
Detailed Findings
- Antiproliferative Studies : In vitro studies have shown that 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine derivatives inhibit the growth of DU-145 prostate cancer cells significantly. The mechanism involves interference with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : The presence of the tetrazole moiety enhances the compound's binding affinity to target proteins compared to other piperidine derivatives lacking this functional group. SAR studies indicate that modifications on the benzoyl and piperidine rings can further optimize activity against specific cancer types .
- In Vivo Evaluations : While in vitro results are promising, further investigations into the pharmacokinetics and pharmacodynamics of this compound are necessary. Preliminary animal studies suggest favorable absorption and distribution profiles, although toxicity assessments remain critical for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between a tetrazole-containing benzoyl chloride and a piperidine-4-carboxamide precursor. For example, analogous compounds (e.g., N-(aryl)-piperidine carboxamides) are synthesized by activating carboxylic acids to acyl chlorides, followed by amide bond formation with amines under anhydrous conditions . Characterization typically involves verifying reaction completion via TLC and isolating products via recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the presence of the tetrazole ring (δ ~8.5–9.5 ppm for tetrazole protons) and piperidine carboxamide backbone (alkyl carbons at δ 20–50 ppm) .
- IR Spectroscopy : Detection of carbonyl stretching (~1650–1700 cm⁻¹ for amide C=O) and tetrazole ring vibrations (~1450 cm⁻¹) .
- Elemental Analysis : To validate molecular formula (e.g., C, H, N content) .
Q. What structural features influence its reactivity and stability?
- Methodological Answer :
- The tetrazole ring’s electron-deficient nature increases susceptibility to nucleophilic attack, requiring inert reaction conditions.
- The piperidine ring’s conformation affects solubility; N-alkylation or salt formation (e.g., HCl salts) can enhance aqueous stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the tetrazole (e.g., 5-substituted tetrazoles) or piperidine (e.g., 4-position substituents) .
- Step 2 : Test biological activity (e.g., enzyme inhibition assays) and correlate with structural features. For example, substituents on the benzoyl group (e.g., electron-withdrawing groups) may enhance binding affinity to target proteins .
- Step 3 : Use computational docking (e.g., AutoDock Vina) to model interactions with receptors, prioritizing analogs with improved predicted binding scores .
Q. What computational methods aid in predicting the biological activity of its analogs?
- Methodological Answer :
- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD analysis) .
- Machine Learning : Train models on datasets of similar compounds (e.g., IC50 values) to predict activity for novel analogs .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to dissolve the compound without denaturing proteins .
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, which are cleaved in vivo .
- Salt Formation : Prepare hydrochloride salts to improve aqueous solubility .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, controlling for variables like assay conditions (e.g., pH, temperature) or cell lines .
- Dose-Response Curves : Re-evaluate activity across a broader concentration range to identify non-linear effects .
- Orthogonal Assays : Confirm results using alternative methods (e.g., SPR vs. fluorescence-based assays) to rule out artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
